Butyl(methylidyne)azanium
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10N+ |
|---|---|
Molecular Weight |
84.14 g/mol |
IUPAC Name |
butyl(methylidyne)azanium |
InChI |
InChI=1S/C5H10N/c1-3-4-5-6-2/h2H,3-5H2,1H3/q+1 |
InChI Key |
LGFPDDKHVBSPBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]#C |
Origin of Product |
United States |
Synthetic Methodologies for the Generation of Butyl Methylidyne Azanium
Precursor Compounds and Reactant Systems
The generation of nitrilium ions can be achieved from several classes of precursor compounds. The most common substrates include nitriles, amides, ketoximes, and isocyanides. researchgate.net
From Nitriles: Nitriles, while weakly basic, can attack highly reactive electrophiles. wikipedia.org A primary method involves the direct alkylation or protonation of a nitrile. For instance, reacting a nitrile with a trialkyloxonium salt, such as triethyloxonium (B8711484) tetrafluoroborate (B81430), is a common route to produce N-alkylnitrilium ions. sci-hub.se Another approach uses a combination of an alcohol and a Lewis acid like boron trifluoride to generate the necessary electrophile to react with the nitrile. acs.org Visible light has also been employed to promote the reaction of diazoacetates with nitriles, which generates a free carbene that is subsequently trapped by the nitrile to form a nitrilium ion. nih.gov
From Amides: N-substituted amides can be converted to nitrilium ions. For example, the reaction of N-substituted amides with reagents like phosgene (B1210022) or oxalyl chloride can lead to the formation of nitrilium salts. Cationic cyclization reactions of unsaturated amides can also proceed through nitrilium ion intermediates. miami.edu
From Isocyanides: Isocyanides can serve as precursors, particularly for N-aryl nitrilium salts, which can then be used in one-pot syntheses. researchgate.net
From Other Precursors: Aryl nitrenium ions, which are analogous to nitrilium ions, can be generated from N-alkyl-N-arylamino-diazonium precursors. These are typically synthesized through the nucleophilic addition of a nitrile anion to an aryl azide (B81097). rsc.org
Table 1: Common Precursor Systems for Nitrilium Ion Generation
| Precursor Type | Reactant System | Resulting Ion Type | Citation |
|---|---|---|---|
| Nitrile | Trialkyloxonium Salt (e.g., Et₃O⁺BF₄⁻) | N-Alkylnitrilium Salt | sci-hub.se |
| Nitrile | Alcohol + Boron Trifluoride | N-Alkylnitrilium Ion | acs.org |
| Nitrile | Diazoacetate + Visible Light | Nitrilium Ion | nih.gov |
| Amide (Unsaturated) | Polyphosphoric Acid Ethyl Ester (PPSE) | Nitrilium Ion (Intermediate) | miami.edu |
| Aryl Azide | Nitrile Anion | N-Alkyl-N-arylaminodiazonium (precursor to nitrenium ion) | rsc.org |
Reaction Conditions and Optimization Protocols
The conditions for generating nitrilium ions are highly dependent on the chosen precursor and the desired outcome (in-situ generation vs. stable salt formation).
For Nitrile Alkylation: The reaction of nitriles with triethyloxonium tetrafluoroborate is often carried out in a solvent like dichloromethane (B109758) at room temperature. sci-hub.se When using alcohols and boron trifluoride, gaseous BF₃ may be employed to avoid issues like skeletal rearrangement that can occur with protic acids. sci-hub.se
For Amide-based Methods: Cyclization of unsaturated amides to form nitrilium ion intermediates has been successfully achieved in refluxing polyphosphoric acid ethyl ester (PPSE). miami.edu These conditions have been shown to be compatible with functional groups like esters, halides, and ethers. miami.edu
Moisture Exclusion: A critical factor in many nitrilium ion syntheses is the rigorous exclusion of moisture. Nitrilium ions are susceptible to hydrolysis, which leads to the formation of amides. researchgate.netcore.ac.uk Therefore, using anhydrous reagents and solvents, and performing reactions under an inert atmosphere, is crucial for high yields. core.ac.uk For instance, in the synthesis of silyl (B83357) ketene (B1206846) imines from cyanohydrins via a nitrilium ion intermediate, a procedure involving thorough drying of the precursor and the use of anhydrous methanesulfonic acid as a catalyst was employed to prevent hydrolysis. core.ac.uk
Table 2: Example Reaction Conditions for Nitrilium Ion Generation
| Precursor | Reagents | Solvent | Temperature | Key Considerations | Citation |
|---|---|---|---|---|---|
| Butyronitrile | Triethyloxonium tetrafluoroborate | Dichloromethane | Room Temperature | Anhydrous conditions | sci-hub.se |
| Unsaturated Amide | PPSE | - | Reflux | Compatible with various functional groups | miami.edu |
| Cyanohydrin | Anhydrous Methanesulfonic Acid | - | - | Rigorous exclusion of moisture | core.ac.uk |
| Diazoacetate, Nitrile | - | Acetonitrile (B52724)/Dichloroethane | 50-60 °C | Visible light irradiation | nih.govnih.gov |
Mechanistic Pathways of Formation
The formation of nitrilium ions proceeds through several well-understood mechanistic pathways.
The most direct pathway is the SN2 reaction of the nitrogen atom of a nitrile with an electrophilic carbon source, such as a trialkyloxonium salt or a carbocation generated from an alcohol in the presence of an acid. wikipedia.orgacs.org The nitrile acts as a nucleophile, attacking the electrophile to form the N-alkylated nitrilium ion.
Another significant mechanism involves the Beckmann rearrangement , where an oxime is treated with acid. The protonated oxime rearranges to form a nitrilium ion intermediate, which is then typically hydrolyzed to yield an amide. wikipedia.org
The Ritter reaction also proceeds via a nitrilium ion intermediate. In this reaction, a carbocation is generated from an alkene or alcohol in the presence of a strong acid. This carbocation is then trapped by a nitrile, forming a nitrilium ion, which upon hydrolysis gives an N-substituted amide. wikipedia.org
More recently, visible light-promoted pathways have been developed. In one such method, light transforms a diazoacetate into a free carbene. This highly reactive species is then trapped by a nitrile to generate the nitrilium ion. nih.gov
Control over Stereochemical Outcomes during Generation
Controlling stereochemistry in reactions involving nitrilium ions is a significant area of research, as these planar, sp-hybridized intermediates are achiral. Stereocontrol must therefore be exerted in a subsequent step, often by a nucleophilic attack on the nitrilium ion.
Research has shown that nitrilium ions undergo stereospecific reactions. For example, the addition of nucleophiles to nitrilium ions generated from the bromination of alkenes in acetonitrile occurs with anti stereospecificity. thieme-connect.de
In the context of synthesis, chiral auxiliaries have been used to achieve stereochemical control. For instance, enantiomerically enriched indolizidine ring systems have been prepared through the asymmetric reduction of pyrroline (B1223166) esters, which were themselves obtained from the cyclization of amide esters via nitrilium ion intermediates. miami.edu While the nitrilium ion itself is not chiral, its formation within a chiral molecular framework or its reaction with chiral reagents can lead to stereoselective outcomes. capes.gov.br
Reactivity and Mechanistic Investigations of Butyl Methylidyne Azanium
Role as a Chemical Reaction Intermediate
Butyl(methylidyne)azanium, in its essence, represents a nitrilium ion. Nitrilium ions ([R-C≡N+-R']) are established reactive intermediates in a variety of significant organic transformations. wikipedia.orgvu.nl They are key players in reactions such as the Beckmann rearrangement, Ritter reaction, and Ugi and Passerini multicomponent reactions. wikipedia.org
The formation of a nitrilium ion intermediate is often the rate-determining step in these reactions. For instance, in the Passerini reaction, the formation of a nitrilium intermediate from an isocyanide, an aldehyde or ketone, and a carboxylic acid has been a subject of detailed computational studies. researchgate.net These studies suggest that the nitrilium ion, once formed, is a highly electrophilic species that readily reacts with nucleophiles.
While direct observation of this compound as a stable species in solution is not commonly reported, its transient existence is inferred in reactions involving butyl isocyanide. For example, in the presence of a strong acid or an electrophile, butyl isocyanide can be protonated or alkylated at the nitrogen atom, respectively, to form a this compound-like species. This intermediate is then poised for subsequent reactions.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound is dominated by the electrophilic character of the carbon atom in the methylidyne group. The positive charge on the nitrogen atom significantly polarizes the C≡N bond, making the carbon atom highly susceptible to nucleophilic attack.
Electrophilic Reactivity: The primary mode of reactivity for this compound, or more practically, for protonated or activated butyl isocyanide, is its reaction with nucleophiles. A wide range of nucleophiles, including water, alcohols, amines, and carbanions, can attack the electrophilic carbon. This reactivity is harnessed in various synthetic methodologies. For example, the reaction with amines leads to the formation of amidines, a reaction that can be catalyzed by transition metals like palladium. acs.org
Nucleophilic Reactivity: The nitrogen atom in this compound possesses a lone pair of electrons, but its nucleophilicity is severely diminished by the positive formal charge. In its isomeric form, butyl isocyanide, the terminal carbon atom can exhibit nucleophilic character, particularly in its reactions with strong electrophiles. However, upon formation of the azanium cation, this nucleophilicity is effectively quenched.
Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving nitrilium ions have been investigated, providing a framework to understand the behavior of this compound. The formation of nitrilium ions is often an endothermic process, requiring an activation energy barrier to be overcome. researchgate.net
For instance, the unimolecular isomerization of methyl isocyanide to acetonitrile (B52724), a reaction that proceeds through a highly strained three-membered ring transition state rather than a true nitrilium ion, has been extensively studied. The activation energy for this process is reported to be around 160 kJ/mol. osti.gov While this is not a direct measure for the formation of this compound, it highlights the significant energy input required to manipulate the isocyanide group.
In the context of the Passerini reaction, DFT calculations have shown that the formation of the nitrilium intermediate is the rate-determining step, and its stability is influenced by the solvent. researchgate.net Protic solvents can stabilize the starting materials through hydrogen bonding, thereby increasing the activation barrier for nitrilium ion formation. researchgate.net
A study on the palladium-catalyzed reaction of azides with tert-butyl isocyanide revealed first-order kinetics with respect to both the palladium catalyst and the isocyanide, indicating their involvement in the rate-limiting step of the reaction. nih.gov
| Reaction Type | Key Kinetic/Thermodynamic Feature | Reference |
| Isocyanide Isomerization | High activation energy (e.g., ~160 kJ/mol for CH3NC) | osti.gov |
| Passerini Reaction | Nitrilium ion formation is rate-determining | researchgate.net |
| Pd-catalyzed Azide-Isocyanide Coupling | First-order kinetics in Pd and isocyanide | nih.gov |
Transition State Analysis in Key Transformations
Computational studies have been instrumental in elucidating the transition states of reactions involving isocyanides and nitrilium ions. For the isomerization of methyl isocyanide, the transition state is characterized by a "tight" three-membered ring structure involving the methyl group, the isocyanide carbon, and the nitrogen atom. acs.org
In nucleophilic additions to metal-bound isocyanides, the transition state can vary. Concerted mechanisms involve a single transition state where the nucleophile attacks the isocyanide carbon, and a proton is transferred to the nitrogen simultaneously. mdpi.com Associative mechanisms, on the other hand, proceed through multiple steps and transition states, involving the initial addition of the nucleophile followed by proton transfer. mdpi.com DFT calculations on the nucleophilic addition of amines to platinum-bound isocyanides suggest a stepwise associative mechanism with activation energies in the range of 19.8–22.4 kcal/mol. mdpi.com
In the [4+1] cycloaddition reaction between isocyanides and tetrazines, computational analysis points to dispersion forces between the isocyanide and bulky substituents on the tetrazine in the transition state as a factor that accelerates the reaction. frontiersin.org
Pathways Leading to Indole (B1671886) Compounds and Related Architectures
Butyl isocyanide and its derivatives are valuable precursors for the synthesis of indoles, a privileged scaffold in medicinal chemistry. Several synthetic strategies have been developed that likely proceed through intermediates with this compound-like character.
One prominent method involves the radical cyclization of o-alkenylphenyl isocyanides. nih.gov In the presence of a radical initiator like AIBN and a mediator such as tri-n-butyltin hydride, an imidoyl radical intermediate is formed, which then undergoes a 5-exo-trig cyclization to yield a 3-substituted indole after acidic workup. nih.gov
Another approach utilizes the lithiation of o-methylphenyl isocyanides. oup.com Treatment with a strong base like LDA generates a benzylic carbanion, which can then undergo intramolecular cyclization onto the isocyanide carbon to form the indole ring system. oup.com This reaction can be modulated to produce either 1-substituted or 3-substituted indoles depending on the reaction conditions. oup.com
Furthermore, silver-catalyzed reactions of isocyanides have been employed in indole synthesis. researchgate.net These methods often involve the activation of the isocyanide by the metal catalyst, facilitating the cyclization process.
Interactions with Catalytic Systems in Organic Transformations
The chemistry of this compound's isomer, butyl isocyanide, is intricately linked with various catalytic systems, particularly those based on transition metals like palladium, nickel, and silver. acs.orgnih.govresearchgate.netorganic-chemistry.orgrsc.org
In palladium-catalyzed reactions, butyl isocyanide can act as both a reactant and a ligand. For instance, in the carbonylative Sonogashira coupling, tert-butyl isocyanide serves as a CO surrogate, inserting into a Pd-aryl bond to form a palladium-iminoacyl intermediate. organic-chemistry.org This intermediate then reacts with an alkyne to afford an alkynyl imine. organic-chemistry.org Similarly, palladium catalysts facilitate the synthesis of amidines through the insertion of tert-butyl isocyanide into a Pd-aryl bond followed by reaction with an amine. acs.org
Nickel catalysts have been used in reactions involving the insertion of n-butyl isocyanide into bis-π-allylnickel intermediates, leading to the formation of cyclic ketones after hydrolysis. rsc.org
The interaction with the catalyst can also involve the activation of the isocyanide. In nitrene-transfer reactions from azides to isocyanides, a transition metal coordinates to both the azide (B81097) and the isocyanide, facilitating the formation of a nitrene and its subsequent transfer to the isocyanide to generate a carbodiimide. nih.gov
| Catalyst System | Role of Isocyanide/Intermediate | Product Class | Reference |
| Palladium/DPEPhos | CO surrogate, insertion into Pd-C bond | Alkynyl imines | organic-chemistry.org |
| Palladium/dppf | Reactant, insertion into Pd-C bond | Amidines | acs.org |
| Nickel | Reactant, insertion into Ni-C bond | Cyclic ketones | rsc.org |
| Silver | Activated reactant for cyclization | Indoles | researchgate.net |
| Palladium(II) acetate | Reactant in nitrene-transfer | Carbodiimides | nih.gov |
Theoretical and Computational Chemistry of Butyl Methylidyne Azanium
Electronic Structure Elucidation via Quantum Chemical Methods
The electronic structure of Butyl(methylidyne)azanium, and related nitrilium ions, is primarily investigated using sophisticated quantum chemical methods. researchgate.net These computational techniques allow for the precise calculation of molecular properties that are often difficult to measure experimentally.
Key Computational Approaches:
Density Functional Theory (DFT): This is a widely used method for studying nitrilium ions due to its favorable balance of computational cost and accuracy. nih.govresearchgate.net Functionals such as B3LYP and M06 are often paired with basis sets like 6-31+G(d,p) or Def2TZVP to model the geometry and electronic properties of these ions. nih.govnih.govnih.gov
Coupled Cluster (CC) Theory: For higher accuracy, especially in the calculation of spectroscopic properties and reaction energetics, coupled cluster methods like CCSD(T) are employed. researchgate.net These methods provide a more rigorous treatment of electron correlation.
Møller–Plesset Perturbation Theory (MP): Methods like MP2 and MP3 also serve as valuable tools for investigating the electronic structure of such compounds. nih.gov
These calculations are fundamental for determining structural parameters, vibrational frequencies, and thermodynamic stability. nih.gov For instance, theoretical calculations are essential for assigning vibrational bands observed in infrared action spectroscopy of similar nitrilium ions. researchgate.netnsf.gov
Table 1: Common Quantum Chemical Methods and Their Applications
| Method | Typical Application | Reference |
|---|---|---|
| DFT (e.g., B3LYP, M06) | Geometry optimization, reactivity indices, reaction mechanism studies. | nih.govresearchgate.net |
| Coupled Cluster (e.g., CCSD(T)) | High-accuracy energy calculations, spectroscopic constant determination. | researchgate.net |
Molecular Orbital Analysis and Bonding Characteristics
Molecular Orbital (MO) theory is central to understanding the bonding and reactivity of this compound. The key to its chemistry lies in the nature of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The this compound cation (CH₃CH₂CH₂CH₂-N⁺≡C) features a linear C-N-C fragment, characteristic of nitrilium ions. The triple bond between the nitrogen and the terminal carbon is a defining feature. Theoretical studies on analogous nitrilium derivatives show that upon formation of the ion, the nature of the C≡N bond changes, exhibiting a more ionic character. bohrium.com
LUMO: In nitrilium ions, the LUMO is typically localized on the methylidyne carbon atom. bohrium.com This low-energy unoccupied orbital makes the carbon atom highly electrophilic and thus susceptible to attack by nucleophiles. The energy of the LUMO is a key indicator of the ion's reactivity. bohrium.com
HOMO: The HOMO is generally associated with other parts of the molecule, such as the sigma bonds of the alkyl chain.
Bonding: The bond between the nitrogen and the terminal carbon has significant triple bond character, though it is polarized due to the positive charge on the nitrogen. DFT calculations on related nitrilium ions have been used to analyze bond lengths and bond orders, confirming the nature of this interaction. bohrium.com The C-H bond of a simple methylidyne radical (CH•) is noted to be unusually long and weak, a characteristic that quantum chemical analyses attribute to factors like destabilizing steric Pauli repulsion. ru.nl
Computational Prediction of Reactivity and Selectivity
Computational methods are instrumental in predicting the reactivity of this compound. By calculating various reactivity descriptors derived from conceptual DFT, chemists can forecast how the ion will behave in different chemical environments. researchgate.netnih.gov
Global Reactivity Indices: The global electrophilicity index (ω) is a key descriptor used to quantify the electrophilic character of a molecule. researchgate.net Nitrilium ions are characterized by high electrophilicity values, confirming their nature as powerful electrophiles. researchgate.net This index allows for the classification of different nitrilium ions on a single reactivity scale. researchgate.net
Nucleophilicity: Conversely, the nucleophilicity index (N) can be calculated for potential reactants, and the difference in electrophilicity and nucleophilicity can predict the favorability of a reaction. researchgate.net
Reaction Prediction: Automated reaction path searching methods can predict the outcomes of chemical reactions, including those involving complex intermediates. nih.govarxiv.org These tools can screen various reactants and conditions to discover novel transformations. nih.gov For example, DFT studies have been used to explore the pathways of [4+2] cycloaddition reactions involving nitrilium ions and dienes. researchgate.net
Table 2: Illustrative DFT-Calculated Reactivity Indices for a Model Nitrilium Ion
| Species | Electrophilicity (ω) in eV | Nucleophilicity (N) in eV | Reference |
|---|---|---|---|
| H-C≡N⁺-H | 7.44 | - | researchgate.net |
| Methyl-C≡N⁺-H | 7.05 | - | researchgate.net |
Data is for illustrative purposes based on similar compounds.
Simulation of Reaction Mechanisms Involving this compound
Simulating reaction mechanisms provides a step-by-step view of how reactants are converted into products. acs.org For this compound, a primary reaction pathway is nucleophilic addition to the electrophilic carbon atom. mdpi.com
Computational simulations of such mechanisms typically involve:
Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.
Calculating Energies: Determining the relative energies of these stationary points to establish activation barriers and reaction thermodynamics.
Intrinsic Reaction Coordinate (IRC) Analysis: Confirming that a calculated transition state correctly connects the desired reactant and product.
DFT studies on the nucleophilic addition of amines to metal-coordinated isocyanides reveal a stepwise associative mechanism. mdpi.com A similar pathway is plausible for this compound, involving:
Attack of the nucleophile on the methylidyne carbon.
Formation of a transient intermediate.
Subsequent rearrangement or proton transfer to yield the final product. mdpi.com
Software packages are available that can automate the process of generating and exploring reaction networks, providing a comprehensive understanding of complex chemical systems. mit.edu
Solvent Effects on Stability and Reactivity
The solvent environment has a profound impact on the stability and reactivity of ionic species like this compound. whiterose.ac.uk The positive charge of the ion will be significantly stabilized by interactions with polar solvent molecules.
Stability: Polar solvents, particularly polar protic solvents capable of hydrogen bonding, can effectively solvate the cation, lowering its energy and increasing its stability. In contrast, nonpolar solvents offer little stabilization, making the ion highly reactive and less stable. whiterose.ac.uk
Reactivity: The choice of solvent can alter reaction rates and even change the operative mechanism. whiterose.ac.uknih.gov For solvolysis reactions, for example, solvent polarity and nucleophilicity are critical factors. scilit.com A highly coordinating solvent might compete with a nucleophile for the electrophilic site, potentially slowing the reaction. whiterose.ac.uk
Computational Modeling of Solvation: Solvent effects are incorporated into computational models through implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous medium with a defined dielectric constant. rsc.org These models are efficient for calculating the influence of the bulk solvent on stability and reactivity. rsc.org
Table 3: Predicted Influence of Solvent Type on this compound
| Solvent Type | Example(s) | Expected Effect on Stability | Expected Effect on Reactivity with Nucleophiles |
|---|---|---|---|
| Nonpolar | Hexane, Toluene | Low stability | High reactivity (ion is not stabilized) |
| Polar Aprotic | Acetonitrile (B52724) (MeCN), DMF | Moderate to high stability | Rate may be influenced by solvent coordination |
Advanced Spectroscopic Techniques for Characterizing Butyl Methylidyne Azanium in Solution and in Situ
Applications of Advanced NMR Spectroscopy for Structural Elucidation of Related Species
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of molecules in solution. For reactive species like nitrilium ions, specialized NMR techniques are employed to obtain structural information. Due to their electrophilic nature, the nuclei in the vicinity of the positive charge exhibit characteristic chemical shifts.
For instance, in the ¹H NMR spectrum of a related species like the N-ethylacetonitrilium ion, the protons on the carbon adjacent to the nitrogen (the α-protons) are significantly deshielded and appear at a downfield chemical shift, typically in the range of 3.0-4.0 ppm. Similarly, the ¹³C NMR spectrum provides crucial information. The carbon atom of the nitrile group (C≡N) in nitrilium ions is highly deshielded and resonates significantly downfield, often in the range of 170-180 ppm, which is indicative of its sp-hybridized and electron-deficient character.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Butyl(methylidyne)azanium Ion (Note: These are predicted values based on analogous structures)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-C H₂-CH₂-CH₂-CH₃ | ~3.5 - 4.0 | ~45 - 55 |
| N-CH₂-C H₂-CH₂-CH₃ | ~1.8 - 2.2 | ~25 - 35 |
| N-CH₂-CH₂-C H₂-CH₃ | ~1.4 - 1.7 | ~20 - 25 |
| N-CH₂-CH₂-CH₂-C H₃ | ~0.9 - 1.2 | ~10 - 15 |
| -C≡N⁺- | N/A | ~170 - 180 |
Time-Resolved Spectroscopic Approaches for Transient Detection
The fleeting existence of reactive intermediates like this compound necessitates the use of time-resolved spectroscopy. These methods allow for the observation of species that exist for only microseconds or even nanoseconds.
Techniques such as flash photolysis coupled with transient absorption spectroscopy are powerful tools. In a typical experiment, a precursor molecule is subjected to a short, intense pulse of light, leading to the formation of the transient species. The absorption spectrum of this species is then recorded at various time delays after the initial pulse. The resulting data provides information on the kinetics of the formation and decay of the intermediate, as well as its electronic absorption properties. For nitrilium ions, the transient absorption spectrum might show characteristic bands in the UV-visible region.
Vibrational Spectroscopy for Bonding Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides direct information about the bonding within a molecule. The stretching frequency of the C≡N bond is particularly informative. In a typical nitrile, this bond absorbs in the region of 2200-2260 cm⁻¹. However, in a nitrilium ion like this compound, the positive charge on the nitrogen atom strengthens and shortens the C≡N bond. This results in a significant shift of the stretching frequency to a higher wavenumber, typically in the range of 2300-2400 cm⁻¹. This high-frequency absorption is a tell-tale sign of the presence of a nitrilium ion.
Table 2: Comparison of C≡N Stretching Frequencies
| Compound Type | Typical C≡N Stretching Frequency (cm⁻¹) |
| Alkyl Nitrile (R-C≡N) | 2200 - 2260 |
| Nitrilium Ion (R-C≡N⁺-R') | 2300 - 2400 |
Mass Spectrometric Techniques for Reactive Intermediate Identification
Mass spectrometry is an indispensable tool for the identification of reactive intermediates, as it allows for the determination of their mass-to-charge ratio (m/z). Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are well-suited for generating and detecting ions like this compound from solution.
In a hypothetical ESI-MS experiment, a solution containing the nitrilium ion would be sprayed into the mass spectrometer, and the resulting spectrum would show a peak corresponding to the m/z of the intact cation. For this compound (C₅H₁₀N⁺), the expected monoisotopic mass would be approximately 84.0813 m/z.
Tandem mass spectrometry (MS/MS) can provide further structural information. In an MS/MS experiment, the ion of interest is isolated and then fragmented by collision with an inert gas. The resulting fragmentation pattern can be used to deduce the structure of the original ion. For instance, the fragmentation of this compound would likely involve the loss of neutral molecules such as ethene or propene from the butyl chain, leading to characteristic daughter ions.
Applications of Butyl Methylidyne Azanium in Advanced Organic Synthesis
Strategic Role in the Construction of Complex Molecular Architectures
Tert-butyl isocyanide serves as a cornerstone reagent for the rapid assembly of complex molecular frameworks, primarily through its application in isocyanide-based multicomponent reactions (MCRs). nbinno.comnbinno.com These reactions, such as the Ugi and Passerini reactions, allow for the combination of three or four starting materials in a single step to generate intricate products with high efficiency and atom economy. nbinno.comnbinno.com This capability is invaluable for creating diverse chemical libraries for drug discovery and for the efficient synthesis of natural products and their analogues. nbinno.com
The bulky tert-butyl group is a key feature, influencing the stereochemical outcome of reactions and stabilizing reactive intermediates. nbinno.com In coordination chemistry, tert-butyl isocyanide is an excellent ligand for transition metals, capable of stabilizing metals in unusual oxidation states, which is crucial for catalysis. wikipedia.orgnbinno.com Its ability to insert into metal-carbon bonds is a fundamental step in many catalytic cycles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. guidechem.comchemicalbook.com The reagent is particularly noted for its role in synthesizing a variety of nitrogen-containing heterocycles, which are prevalent motifs in pharmacologically active compounds, including antibiotics and anti-cancer agents. nbinno.comnbinno.com
Furthermore, tert-butyl isocyanide has been established as a "convertible isonitrile." nih.gov This means that after its incorporation into a molecule via an MCR, the tert-butyl group can be cleaved under specific conditions. This strategy provides access to primary amides or other functionalities that would not be directly accessible, thereby increasing the molecular diversity achievable from a single reaction. nih.govresearchgate.net This convertibility enhances its strategic importance, allowing it to act as a temporary scaffold to facilitate complex bond formations.
Utilization in Domino and Cascade Reactions
The unique reactivity of tert-butyl isocyanide makes it an ideal component for domino and cascade reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. These processes are highly efficient and align with the principles of green chemistry by reducing waste and operational steps.
Isocyanide-based MCRs, like the Ugi reaction, are themselves classic examples of cascade processes. The reaction sequence typically involves the formation of an imine, nucleophilic attack by the isocyanide to form a nitrilium ion intermediate, and subsequent trapping by a carboxylate, which rearranges to yield the final α-acylamino amide product. beilstein-journals.orgnih.gov
Beyond standard MCRs, tert-butyl isocyanide is employed in more elaborate cascade sequences. For instance, palladium-catalyzed reactions involving aryl halides, tert-butyl isocyanide, and an amine can lead to a double insertion of the isocyanide molecule. acs.org This process forms a ketimine–amidine structure through a cascade involving oxidative addition, two sequential isocyanide insertions into the palladium-aryl bond, and nucleophilic attack by the amine. acs.org The chemoselectivity towards single versus double insertion can often be controlled by adjusting the concentration of the isocyanide. acs.org
Another example is the tandem Ugi reaction followed by an intramolecular cyclization. A Ugi product can be designed with functionalities that, under the influence of a catalyst or a change in conditions, undergo a subsequent ring-closing reaction. This approach has been used to generate various heterocyclic scaffolds, such as pyrrolidines and complex indole (B1671886) derivatives, in a highly convergent manner. beilstein-journals.orgrsc.org
Development of Novel Synthetic Routes to Target Molecules (e.g., Indole Derivatives)
Tert-butyl isocyanide is instrumental in the de novo synthesis of substituted heterocycles, with the construction of the indole core being a prominent example. The indole scaffold is a privileged structure in medicinal chemistry, and MCRs involving tert-butyl isocyanide offer a powerful and flexible method for its synthesis.
One innovative approach involves a two-step sequence starting with an Ugi four-component reaction (U-4CR) between an aniline, glyoxal dimethyl acetal, formic acid, and an isocyanide like tert-butyl isocyanide. rsc.org The resulting Ugi adduct can then undergo an acid-induced cyclization to furnish multi-substituted indole-2-carboxamide derivatives. rsc.org This method is notable for its mild conditions, use of ethanol as a benign solvent, and avoidance of metal catalysts. rsc.org
Another strategy employs an Ugi three-component reaction (U-3CR) to access the complex skeletons of Aspidosperma-type monoterpene indole alkaloids. researchgate.net In this approach, an indolenine acts as the imine component, which reacts with tert-butyl isocyanide and a carboxylic acid. This reaction proceeds with high diastereoselectivity and allows for the rapid generation of molecular diversity by simply varying the isocyanide and acid inputs. researchgate.net The tert-butyl isocyanide not only participates in the key bond-forming event but also allows for the introduction of handles for further chemical modifications. researchgate.net
The following table summarizes representative examples of indole syntheses utilizing tert-butyl isocyanide as a key reagent.
| Starting Materials | Key Reaction Type | Product Type | Reference |
| Aniline, Glyoxal dimethyl acetal, Formic acid, Isocyanide | Ugi-4CR then Cyclization | Substituted Indole-2-carboxamides | rsc.org |
| o-Bromoanilines, Cinnamaldehydes, Isocyanides | Ugi then Heck Reaction | Functionalized Indoles | rsc.org |
| Indolenine, Carboxylic Acid, t-Butyl isocyanide | Ugi-3CR | Aspidosperma-type Indole Alkaloids | researchgate.net |
This table presents a selection of synthetic strategies and is not exhaustive.
Green Chemistry Approaches in Butyl(methylidyne)azanium Mediated Syntheses
The use of tert-butyl isocyanide in organic synthesis aligns with several principles of green chemistry, a philosophy aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net
The most significant green aspect of tert-butyl isocyanide chemistry is its central role in multicomponent reactions (MCRs). nbinno.com MCRs are inherently atom-economical as they combine multiple substrates into a single product, minimizing the formation of stoichiometric byproducts. nbinno.com This high convergence reduces the number of synthetic steps, leading to savings in solvents, energy, and reagents, and consequently a lower Environmental Factor (E-factor), which is the ratio of waste generated to the mass of the desired product. researchgate.net
Efforts are also being made to develop more sustainable synthetic routes to isocyanides themselves. Traditional methods like the Hofmann carbylamine reaction often use hazardous reagents such as chloroform. wikipedia.orgnbinno.com Newer, greener protocols focus on the dehydration of N-formamides using less toxic and more environmentally benign reagents like p-toluenesulfonyl chloride (p-TsCl), which offers a simplified reaction protocol and work-up compared to reagents like phosphoryl trichloride. rsc.org
Furthermore, research is being directed towards performing isocyanide-mediated reactions in greener solvents. While many Ugi reactions are performed in alcohols like methanol, studies have explored the use of more sustainable media, such as ethanol or even water, to reduce environmental impact. researchgate.netrsc.org Catalyst-free reaction conditions for certain isocyanide-based MCRs have also been developed, further enhancing the green credentials of these transformations. researchgate.net
The following table highlights the green chemistry aspects of syntheses involving tert-butyl isocyanide.
| Green Chemistry Principle | Application in Isocyanide-Mediated Synthesis |
| Atom Economy | High atom economy achieved in multicomponent reactions (e.g., Ugi, Passerini) where most atoms of the reactants are incorporated into the final product. nbinno.com |
| Prevention of Waste | MCRs reduce the number of synthetic steps, minimizing solvent and reagent waste and lowering the E-Factor. researchgate.net |
| Safer Solvents | Development of syntheses in benign solvents like ethanol or water, moving away from halogenated hydrocarbons. rsc.org |
| Catalysis | Use of catalytic amounts of acids or metals, and development of catalyst-free reaction conditions. researchgate.net |
| Safer Reagents | Greener synthesis routes for tert-butyl isocyanide itself are being developed to avoid hazardous reagents like chloroform. rsc.org |
This table provides an overview of how syntheses using tert-butyl isocyanide can align with green chemistry principles.
Future Research Directions and Unexplored Avenues
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural characterization of Butyl(methylidyne)azanium, and how do they address challenges in confirming its geometry?
- Methodology : Use a combination of NMR (¹H, ¹³C, and DEPT for proton/carbon assignments), IR spectroscopy (to identify functional groups like C≡N or N-H stretches), and X-ray crystallography for definitive geometry. For crystallography, ensure crystal purity via recrystallization in inert solvents (e.g., hexane/ethyl acetate) and compare unit cell parameters with computational models (e.g., Gaussian-optimized geometries) .
- Data Interpretation : Discrepancies between experimental (e.g., bond angles from XRD) and computational data may indicate solvent effects or crystal packing forces. Cross-validate with gas-phase DFT calculations using correlation-consistent basis sets (e.g., cc-pVTZ) .
Q. How can synthetic routes to this compound be optimized to minimize side reactions involving the methylidyne radical?
- Experimental Design :
- Radical Quenching : Introduce radical scavengers (e.g., TEMPO) during alkylation of azanium precursors to suppress undesired CH radical pathways .
- Temperature Control : Maintain reaction temperatures below 50°C to avoid homolytic cleavage of C-H bonds in the butyl chain.
Advanced Research Questions
Q. What computational methods are most effective for mapping the reaction pathways of this compound in radical-mediated systems?
- Methodology :
- Potential Energy Surface (PES) Analysis : Use CCSD(T)/cc-pVTZ // B3LYP/6-311++G(d,p) to identify transition states and intermediates. Compare activation energies for addition vs. abstraction pathways .
- Basis Set Selection : Prioritize correlation-consistent basis sets (e.g., [5s4p3d2f1g]) to capture >95% of correlation energy, as shown in oxygen atom studies .
- Data Table :
| Basis Set | % Correlation Energy Captured (Neon) | Computational Cost (Relative) |
|---|---|---|
| cc-pVTZ | ~97% | 1x |
| ANO | ~99% | 2.5x |
| 6-31G(d) | ~85% | 0.3x |
Q. How do steric and electronic effects in this compound influence its reactivity in nucleophilic substitution reactions?
- Mechanistic Analysis :
- Steric Effects : The bulky butyl group hinders backside attack in SN2 mechanisms. Use NBO analysis to quantify steric hindrance via Wiberg bond indices .
- Electronic Effects : The electron-deficient methylidyne group (C≡N⁺) enhances electrophilicity. Measure Hammett substituent constants (σ⁺) via kinetic studies in substituted benzene solvents.
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔHf°) of this compound?
- Data Reconciliation :
- Experimental Reassessment : Use high-precision calorimetry (e.g., bomb calorimetry) with rigorous impurity correction (HPLC purity >99.5%).
- Computational Calibration : Compare DFT-derived ΔHf° values with experimental data using isodesmic reactions to cancel systematic errors .
Methodological Guidelines
- Synthesis & Purification : Prioritize column chromatography (silica gel, ethyl acetate/hexane gradient) over distillation to prevent thermal degradation.
- Computational Protocols : Always include solvent effect corrections (e.g., SMD model) in DFT workflows for solution-phase reactivity predictions .
- Data Reporting : Adhere to IUPAC nomenclature rules for alkylidyne compounds (e.g., "this compound" vs. "butylmethylidyne ammonium") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
